molecular formula C13H7ClF3NO2S B14590436 2-Chloro-1-[(4-nitrophenyl)sulfanyl]-4-(trifluoromethyl)benzene CAS No. 61405-46-7

2-Chloro-1-[(4-nitrophenyl)sulfanyl]-4-(trifluoromethyl)benzene

Cat. No.: B14590436
CAS No.: 61405-46-7
M. Wt: 333.71 g/mol
InChI Key: HUAPBFWGDKLHNZ-UHFFFAOYSA-N
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Description

2-Chloro-1-[(4-nitrophenyl)sulfanyl]-4-(trifluoromethyl)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a chloro group, a nitrophenylsulfanyl group, and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-[(4-nitrophenyl)sulfanyl]-4-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common method is the nucleophilic aromatic substitution reaction, where a chloro-substituted benzene derivative reacts with a thiol compound containing a nitrophenyl group under basic conditions. The trifluoromethyl group can be introduced through a Friedel-Crafts alkylation reaction using a trifluoromethylating agent.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-[(4-nitrophenyl)sulfanyl]-4-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-1-[(4-nitrophenyl)sulfanyl]-4-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-1-[(4-nitrophenyl)sulfanyl]-4-(trifluoromethyl)benzene depends on its interaction with molecular targets. The nitrophenylsulfanyl group can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1-[(4-nitrophenyl)sulfanyl]benzene: Lacks the trifluoromethyl group, resulting in different chemical properties.

    4-Nitrophenylsulfanylbenzene: Lacks both the chloro and trifluoromethyl groups, leading to reduced reactivity.

    2-Chloro-4-(trifluoromethyl)benzene: Lacks the nitrophenylsulfanyl group, affecting its biological activity.

Uniqueness

2-Chloro-1-[(4-nitrophenyl)sulfanyl]-4-(trifluoromethyl)benzene is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

CAS No.

61405-46-7

Molecular Formula

C13H7ClF3NO2S

Molecular Weight

333.71 g/mol

IUPAC Name

2-chloro-1-(4-nitrophenyl)sulfanyl-4-(trifluoromethyl)benzene

InChI

InChI=1S/C13H7ClF3NO2S/c14-11-7-8(13(15,16)17)1-6-12(11)21-10-4-2-9(3-5-10)18(19)20/h1-7H

InChI Key

HUAPBFWGDKLHNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])SC2=C(C=C(C=C2)C(F)(F)F)Cl

Origin of Product

United States

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